Leucyl-alanyl-glycyl-valine

Description

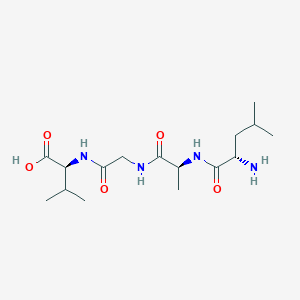

Structure

2D Structure

Properties

CAS No. |

17195-26-5 |

|---|---|

Molecular Formula |

C16H30N4O5 |

Molecular Weight |

358.43 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H30N4O5/c1-8(2)6-11(17)15(23)19-10(5)14(22)18-7-12(21)20-13(9(3)4)16(24)25/h8-11,13H,6-7,17H2,1-5H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |

InChI Key |

VWWKKDNCCLAGRM-GVXVVHGQSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Other CAS No. |

17195-26-5 |

sequence |

LAGV |

Synonyms |

Leu-Ala-Gly-Val leucyl-alanyl-glycyl-valine |

Origin of Product |

United States |

Synthetic Methodologies for Leucyl Alanyl Glycyl Valine

Evolution of Solid-Phase Peptide Synthesis (SPPS) Approaches Applied to Leucyl-alanyl-glycyl-valine

Solid-Phase Peptide Synthesis (SPPS) revolutionized the field by anchoring the growing peptide chain to an insoluble polymer support, thereby simplifying the purification process. This foundational concept has been adapted and optimized over time, with the synthesis of this compound often used as a benchmark for new developments. researchgate.net

Classical Merrifield Solid-Phase Peptide Synthesis for this compound

The pioneering work of R. Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984, introduced the concept of SPPS. numberanalytics.com The feasibility of this innovative idea was initially demonstrated through the synthesis of the model tetrapeptide L-leucyl-L-alanylglycyl-L-valine. researchgate.netresearchgate.net This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently bonded to a solid resin particle. researchgate.netresearchgate.net This approach offers the significant advantages of speed and operational simplicity, as it allows for the removal of reagents and by-products by simple filtration, eliminating the need for recrystallization of intermediates. researchgate.netresearchgate.net

The classical Merrifield approach for synthesizing this compound would typically involve the following key steps:

Anchoring: The C-terminal amino acid, valine, is first attached to a solid support, commonly a chloromethylated polystyrene resin cross-linked with divinylbenzene (B73037). numberanalytics.compearson.com

Deprotection: The α-amino protecting group of the resin-bound valine is removed.

Coupling: The next amino acid, glycine (B1666218), with its α-amino group protected, is activated and coupled to the deprotected amino group of valine.

Repetition: The deprotection and coupling steps are repeated sequentially with alanine (B10760859) and then leucine (B10760876). numberanalytics.com

Cleavage: Finally, the completed tetrapeptide is cleaved from the solid support. numberanalytics.com

Application of Nalpha-9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in this compound Synthesis

A significant evolution in SPPS was the introduction of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. researchgate.netnih.gov The Fmoc group is stable to acids but can be readily and quantitatively cleaved under mild, nonhydrolytic basic conditions, typically using a solution of piperidine (B6355638). researchgate.netlookchem.compublish.csiro.au This orthogonality allows for the use of acid-labile protecting groups for amino acid side chains and for the linkage of the peptide to the resin, thus avoiding the harsh repetitive acid deprotection steps of the classical Merrifield method. researchgate.netnih.gov The synthesis of this compound has been a key model for demonstrating the utility of this approach. researchgate.netlookchem.comnih.gov

The core of the Fmoc-SPPS strategy is the repetitive cleavage of the Fmoc group using a base. For the synthesis of this compound, this involves a cycle for each amino acid incorporation. lookchem.comnih.gov After each coupling step, the Fmoc group is removed from the newly added amino acid to expose a free amino group, ready for the next coupling reaction. A common reagent for this deprotection is a 50% solution of piperidine in a solvent like methylene (B1212753) chloride. lookchem.comnih.gov This base-catalyzed cleavage proceeds via a β-elimination mechanism. publish.csiro.au The use of repetitive nonhydrolytic base cleavage offers a milder alternative to the acidolysis used in the Boc-based Merrifield synthesis, minimizing side reactions. lookchem.comnih.gov

The choice of solid support is critical in SPPS. In the Fmoc-based synthesis of this compound, a p-benzyloxybenzyl ester polystyrene-1% divinylbenzene resin has been successfully employed. lookchem.comnih.gov This type of resin provides a linkage that is stable to the basic conditions used for Fmoc group removal but can be cleaved under moderately acidic conditions, such as with 55% trifluoroacetic acid in methylene chloride, to release the final peptide from the support. lookchem.comnih.gov Polystyrene resins cross-linked with divinylbenzene were the first type of resin used in solid-phase synthesis. researchgate.net

Peptide Coupling Procedures for this compound Elongation

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a crucial step in SPPS.

| Synthetic Step | Reagents and Conditions | Key Outcome | Reference(s) |

| Resin Attachment | Fmoc-L-Valine, p-benzyloxybenzyl ester polystyrene-1% divinylbenzene resin | C-terminal amino acid anchored to solid support | nih.gov, lookchem.com |

| Fmoc Deprotection | 50% piperidine in methylene chloride | Removal of Fmoc group, exposing free amine | nih.gov, lookchem.com |

| Peptide Coupling | Fmoc-amino acid, Dicyclohexylcarbodiimide (DCC) | Formation of peptide bond via symmetrical anhydride (B1165640) | nih.gov, thieme-connect.de |

| Final Cleavage | 55% trifluoroacetic acid in methylene chloride | Release of the tetrapeptide from the resin | nih.gov, lookchem.com |

Diimide Coupling Reactions (e.g., Dicyclohexylcarbodiimide)

Diimide coupling reactions are a cornerstone of peptide synthesis, with Dicyclohexylcarbodiimide (DCC) being a historically significant and widely used reagent. uni-kiel.deacs.org The fundamental principle of this method involves the activation of the carboxyl group of an amino acid by the carbodiimide (B86325), rendering it susceptible to nucleophilic attack by the amino group of another amino acid to form a peptide bond. jpt.comcreative-peptides.com

The reaction mechanism initiates with the reaction of DCC with the carboxyl group of a protected amino acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.org This intermediate is then readily attacked by the N-terminal amine of the growing peptide chain, resulting in the formation of the desired peptide bond and the byproduct, dicyclohexylurea (DCU). peptide.com

A notable challenge with DCC is the potential for racemization of the activated amino acid. uni-kiel.dewikipedia.org This can be mitigated by the addition of racemization-suppressing agents like 1-hydroxybenzotriazole (B26582) (HOBt), which react with the O-acylisourea intermediate to form an active ester that is less prone to racemization. wikipedia.orgpeptide.com

In the context of solid-phase peptide synthesis (SPPS) of this compound, DCC has been effectively used for the stepwise coupling of the constituent amino acids. acs.orggoogle.com However, a significant drawback of DCC in SPPS is the insolubility of the DCU byproduct in many common organic solvents, which can complicate the purification process. peptide.combachem.com This has led to the preference for other carbodiimides like Diisopropylcarbodiimide (DIC) in SPPS, as the corresponding urea (B33335) byproduct is more soluble and easier to remove. peptide.combachem.com

Comparative Efficacy of Coupling Agents in this compound Synthesis

Phosphonium and uronium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), represent another class of highly efficient coupling agents. jpt.comresearchgate.net These reagents are known for their high reactivity and ability to minimize racemization. jpt.com While specific data on the use of PyBOP for this compound is not extensively detailed in the provided context, its successful application in the synthesis of other tetrapeptides suggests its potential for high coupling efficiency and product purity in this case as well. researchgate.net

The following table provides a comparative overview of different coupling strategies used in peptide synthesis, which can be extrapolated to the synthesis of this compound.

| Coupling Agent/Method | Advantages | Disadvantages | Reported Overall Yield of this compound |

| Dicyclohexylcarbodiimide (DCC) | Moderate activity, relatively inexpensive. uni-kiel.de | Insoluble byproduct (DCU) complicates purification in SPPS. peptide.com Potential for racemization. uni-kiel.de | 40.3% (in a comparative synthesis) google.com |

| Symmetrical Anhydrides (Fmoc-amino acids) | High coupling efficiency, avoids repetitive acidolysis. lookchem.comnih.gov | Requires pre-activation step. | 87% lookchem.comnih.gov |

| PyBOP | High reactivity, minimizes racemization, suitable for sterically hindered couplings. jpt.comresearchgate.net | Higher cost compared to DCC. | Not specified, but demonstrated good performance for a similar tetrapeptide. researchgate.net |

Cleavage Methods for this compound from Solid Support (e.g., Trifluoroacetic Acid)

Once the synthesis of the peptide chain on the solid support is complete, the final step is to cleave the peptide from the resin and remove any side-chain protecting groups. ijsrst.comsigmaaldrich.com A widely used and effective method for this is treatment with a strong acid, most commonly Trifluoroacetic acid (TFA). ijsrst.comwpmucdn.com

The cleavage mechanism involves the protonation of the linker attaching the peptide to the resin by TFA, leading to the cleavage of the ester or amide bond and the release of the free peptide. wpmucdn.com Simultaneously, TFA also removes most acid-labile side-chain protecting groups that may have been used during the synthesis. wpmucdn.com

A critical consideration during TFA cleavage is the generation of reactive cationic species from the protecting groups and the resin linker. sigmaaldrich.comwpmucdn.com These carbocations can react with nucleophilic residues in the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired side products. sigmaaldrich.comwpmucdn.com To prevent these side reactions, a "cleavage cocktail" is typically used, which consists of TFA mixed with a variety of scavenger reagents. wpmucdn.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol, which act to trap the reactive cations. sigmaaldrich.com

In the synthesis of this compound, a solution of 55% TFA in methylene chloride has been successfully used to quantitatively remove the peptide from a p-benzyloxybenzyl ester resin. lookchem.comnih.gov The choice of the specific cleavage cocktail and reaction conditions, such as time and temperature, depends on the type of resin, the linker, and the amino acid composition of the peptide. wpmucdn.comthermofisher.com

Comparative Analysis of this compound Synthesis Yields and Purity

The yield and purity of synthesized this compound are critical metrics for evaluating the success of a particular synthetic strategy. These outcomes are influenced by a combination of factors, including the choice of solid support, protecting group strategy, coupling reagents, and cleavage conditions.

The purity of the final peptide is typically assessed by techniques such as paper chromatography and amino acid analysis. acs.org For instance, in one of the early syntheses of this compound, the product was shown to be a single spot in three different solvent systems on paper chromatography, and quantitative amino acid analysis of an acid hydrolysate confirmed the correct 1:1:1:1 ratio of leucine, alanine, glycine, and valine. acs.org

The following table summarizes the reported yields for this compound using different synthetic protocols.

| Protecting Group Strategy | Coupling Method | Cleavage Method | Overall Yield | Purity Assessment | Reference |

| Fmoc | Symmetrical Anhydride | 55% TFA in Methylene Chloride | 87% | Homogeneous on t.l.c. | lookchem.comnih.gov |

| Boc | Dicyclohexylcarbodiimide | 50% TFA in Methylene Chloride (for deprotection), HF (for final cleavage) | 40.3% | Homogeneous tetrapeptide | google.com |

| Carbobenzoxy | Dicyclohexylcarbodiimide | Saponification | Not explicitly stated, but described as the "best procedure" in the study. | Single spot on paper chromatography, correct amino acid ratios. | acs.org |

Optimization Strategies in this compound Production for Research Applications

The production of this compound for research purposes necessitates the optimization of synthetic protocols to maximize yield and purity while minimizing side reactions. researchgate.net Key areas for optimization include the choice of solid support, the coupling and deprotection cycles, and the final cleavage step.

The optimization of coupling reactions is also crucial. While traditional carbodiimide methods like DCC/HOBt are effective, the use of pre-formed symmetrical anhydrides or more potent coupling reagents can enhance reaction rates and ensure complete acylation at each step, thereby reducing the formation of deletion sequences. lookchem.comuni-kiel.de Monitoring the completion of each coupling reaction, for example, through a colorimetric test like the Kaiser test, allows for the timely re-coupling if necessary, further improving the final purity.

Finally, the cleavage of the peptide from the resin is a critical step that can be optimized. The composition of the TFA cleavage cocktail should be tailored to the specific amino acid sequence of the peptide. wpmucdn.com For a relatively simple peptide like this compound, which lacks highly sensitive residues, a straightforward TFA/scavenger mixture is generally sufficient. lookchem.comwpmucdn.com However, careful control of the cleavage time and temperature is still important to ensure complete removal from the resin without significant degradation of the product. thermofisher.com The synthesis of this compound has been demonstrated on various resin supports, and the efficiency of the synthesis can be optimized by selecting a support with appropriate swelling characteristics and linker stability for the chosen synthetic strategy. researchgate.net

Biochemical Interactions and Reactivity of Leucyl Alanyl Glycyl Valine

Enzymatic Hydrolysis and Specificity of Peptide Bonds

The breakdown of Leucyl-alanyl-glycyl-valine is primarily accomplished through enzymatic hydrolysis, where enzymes cleave the peptide bonds holding the amino acid residues together. The specificity of this cleavage is highly dependent on the type of enzyme involved.

Leucine (B10760876) aminopeptidases (LAPs) are a class of exoproteases that catalyze the removal of amino acids from the N-terminus of proteins and peptides. nih.gov These enzymes exhibit a strong preference for substrates with a leucine residue at the N-terminal (P1) position. nih.gov Research on various LAPs, including those from plant, animal, and prokaryotic sources, demonstrates a rapid hydrolysis of peptides with N-terminal nonpolar aliphatic residues such as leucine, valine, and alanine (B10760859). nih.gov

Given that this compound possesses an N-terminal leucine, it is a prime candidate for cleavage by leucine aminopeptidase. The enzyme would recognize and bind to the N-terminal leucine, subsequently hydrolyzing the peptide bond between leucine and alanine. The efficiency of this cleavage is largely determined by the identity of the first two amino acids (the P1 and P1' positions). iucr.org Structural studies of LAPs reveal a spacious substrate-binding channel capable of accommodating peptides up to five or six residues in length, with cleavage occurring at the first peptide bond. iucr.org

While specific kinetic data for the enzymatic degradation of this compound is not extensively documented in the available literature, insights can be drawn from studies on similar tetrapeptides. The rate of enzymatic hydrolysis is influenced by factors such as pH, temperature, and the presence of cofactors. researchgate.net Kinetic studies on model tetrapeptides show that the stability of peptide bonds can be influenced by the sequence of amino acids, which affects the peptide's conformation and accessibility to the enzyme's active site. researchgate.netxmu.edu.cn

For enzymes like leucine aminopeptidase, kinetic parameters are determined by measuring the rate of product formation over time with varying substrate concentrations. Research on endomorphin-degrading enzymes, which include aminopeptidases, highlights the use of synthetic tri- and tetrapeptides to study inhibitory kinetics and enzyme mechanisms. nih.gov The degradation of a peptide like this compound would likely follow Michaelis-Menten kinetics, characterized by a specific Michaelis constant (K_m) and maximum velocity (V_max), reflecting the enzyme's affinity for the substrate and its catalytic efficiency. However, without direct experimental analysis, these values for this compound remain theoretical.

Once the initial cleavage of the tetrapeptide occurs, the resulting fragments, including dipeptides, are further broken down by dipeptidases. ontosight.aifiveable.me These enzymes hydrolyze the peptide bond in a dipeptide, releasing two free amino acids. fiveable.metaylorandfrancis.com The constituent dipeptides that could be formed from this compound are Leucyl-alanine, Alanyl-glycine, and Glycyl-valine.

Dipeptidases can have broad or narrow specificity. dfo-mpo.gc.ca For instance, some dipeptidases show high activity towards glycyl-dipeptides, while others prefer dipeptides with bulky side chains. dfo-mpo.gc.catandfonline.com Studies on dipeptidase activities from various organisms show different cleavage rates for different substrates. For example, extracts from fish tissues show a high activity for a dipeptidase that prefers L-alanyl-glycine as a substrate. dfo-mpo.gc.ca Similarly, dipeptidases from Aspergillus oryzae require specific metal ions like Zn++ for the hydrolysis of Leucyl-alanine, while the hydrolysis of Alanyl-glycine does not require metal ion activation. tandfonline.com

The table below summarizes findings on the relative activity of dipeptidases on substrates similar to the constituent dipeptides of this compound.

Comparative Dipeptidase Activity

| Dipeptide Substrate | Enzyme Source/Type | Key Findings on Activity/Specificity | Reference |

|---|---|---|---|

| L-Alanyl-glycine | Fish Spleen Extract | Enzyme shows a preference for L-alanyl-glycine with a narrower specificity range compared to glycyl-L-leucine dipeptidase. | dfo-mpo.gc.ca |

| L-Alanyl-glycine | Streptococcus cremoris (intracellular) | Distinguishable by relatively high activity at low temperatures (5°C). | cambridge.org |

| Leucyl-alanine | Aspergillus oryzae | Requires Zn++ for activation of hydrolysis. | tandfonline.com |

| Leucyl-leucine | Human Kidney Dipeptidase | Activity against L-leucyl-L-leucine shows a significant correlation with activity against L-alanyl-L-alanine. | nih.gov |

| Alanyl-alanine | Lactobacillus casei | Extracts show cleavage activity, with rates influenced by the presence of cations. | asm.org |

Theoretical Biological Functions and Interactions of Oligopeptides

Beyond being simple breakdown products of proteins, oligopeptides are increasingly recognized for their diverse regulatory functions in biological systems. msu.rufiveable.meoup.com

Oligopeptides, typically containing 2 to 50 amino acids, are involved in virtually all vital processes, acting as regulatory molecules in the nervous, endocrine, and immune systems. msu.ruresearchgate.net They often function as signaling molecules, hormones, or neurotransmitters, transmitting information between cells. fiveable.me These peptides are frequently derived from larger, inactive precursor proteins through proteolytic cleavage, allowing for precise control over their activity. fiveable.me

Recent research has also highlighted the role of intracellular oligopeptides, generated by the proteasome during protein degradation, in modulating cell signaling. nih.gov These peptides can influence pathways such as G protein-coupled receptor (GPCR) signaling. nih.gov Therefore, it is conceivable that this compound, or similar oligopeptides produced within the cell, could act as bioactive molecules, interacting with cellular components to regulate physiological responses. The specific function would depend on its ability to bind to specific receptors or enzymes, a property determined by its unique amino acid sequence and conformation.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). nih.govpnas.org These enzymes possess highly specific binding sites for both the amino acid and the tRNA. nih.govpnas.org

The primary function of Valyl-tRNA Synthetase (ValRS) and Alanyl-tRNA Synthetase (AlaRS) is to recognize valine and alanine, respectively, and catalyze their attachment to tRNAVal and tRNAAla. nih.govpnas.org While these enzymes are highly specific for single amino acids, the possibility of interactions with peptides exists. For instance, short peptides derived from leucyl-tRNA synthetase have been shown to interact with mitochondrial tRNAs and rescue pathogenic mutations. oup.com

Theoretically, the tetrapeptide this compound, or its fragments, could interact with aaRS enzymes in several ways:

Competitive Inhibition: The valine or alanine residues within the peptide could potentially compete with free amino acids for binding to the active site of ValRS or AlaRS, although likely with much lower affinity.

Allosteric Modulation: The peptide could bind to a site on the synthetase other than the active site, inducing a conformational change that alters the enzyme's catalytic activity or its affinity for its substrates (ATP, amino acid, or tRNA). nih.gov

However, there is currently no direct evidence from the searched literature to suggest that this compound specifically interacts with or modulates the function of Valyl-tRNA Synthetase or Alanyl-tRNA Synthetase. Such interactions remain a theoretical possibility based on the broader understanding of peptide and protein interactions.

Biosynthetic Pathways of Constituent Amino Acids (Leucine, Alanine, Glycine (B1666218), Valine)

The building blocks of this compound—Leucine, Alanine, Glycine, and Valine—are synthesized through distinct metabolic pathways, primarily originating from intermediates of glycolysis and the citric acid cycle.

Alanine, Valine, and Leucine Synthesis: The biosynthesis of L-Alanine, L-Valine, and L-Leucine originates from pyruvate (B1213749), a key product of the glycolytic pathway. agriculturejournals.czagriculturejournals.czresearchgate.net

Alanine: L-Alanine is typically formed in a single step through the transamination of pyruvate. biologydiscussion.comwikipedia.org This reaction is most commonly catalyzed by alanine transaminase, which transfers an amino group from glutamate (B1630785) to pyruvate, yielding alanine and α-ketoglutarate. wikipedia.org

Valine: The synthesis of valine is a four-step enzymatic process that also begins with pyruvate. agriculturejournals.czwikipedia.org Two pyruvate molecules are condensed to form α-acetolactate, which is then reduced and rearranged to yield α,β-dihydroxyisovalerate. A dehydration step follows, producing α-ketoisovalerate, the direct keto-acid precursor of valine. The final step is a transamination reaction, where an amino group is donated to α-ketoisovalerate to form L-Valine. wikipedia.org

Leucine: The biosynthetic pathway for leucine is an extension of the valine pathway, branching off from the intermediate α-ketoisovalerate. agriculturejournals.czbiologydiscussion.com In a series of reactions, an acetyl group from acetyl-CoA is added to α-ketoisovalerate, which then undergoes isomerization and oxidative decarboxylation to form α-ketoisocaproate. This α-keto acid is then transaminated to yield L-Leucine. wikipedia.org

Glycine Synthesis: The primary route for glycine biosynthesis starts with 3-phospho-D-glycerate, an intermediate of glycolysis. agriculturejournals.cz 3-phospho-D-glycerate is converted to L-serine in a three-step pathway. agriculturejournals.cz Glycine is then produced from the direct transformation of L-serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase. agriculturejournals.cz This enzyme removes the hydroxymethyl group from the serine side chain. agriculturejournals.cz

| Amino Acid | Precursor Molecule(s) | Key Intermediate(s) | Final Step |

| Alanine | Pyruvate | N/A | Transamination |

| Valine | Pyruvate (2 molecules) | α-Acetolactate, α-Ketoisovalerate | Transamination |

| Leucine | α-Ketoisovalerate (from Valine pathway), Acetyl-CoA | α-Isopropylmalate, α-Ketoisocaproate | Transamination |

| Glycine | 3-Phospho-D-glycerate | L-Serine | Removal of hydroxymethyl group |

Intramolecular Transformations: Cyclization Studies of Peptides

Linear peptides can undergo intramolecular cyclization to form cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). This transformation is of significant interest and has been studied extensively, particularly in the solid state.

Solid-State Cyclization Mechanisms and Kinetics of Linear Dipeptides (e.g., L-Leucyl-L-valine, L-Alanyl-L-valine)

The solid-state thermal treatment of linear dipeptides is an efficient and environmentally friendly method for synthesizing their cyclic counterparts, yielding a pure product with water as the only byproduct. bac-lac.gc.carsc.orgresearchgate.net The most commonly proposed mechanism for this intramolecular aminolysis involves a nucleophilic attack by the N-terminal amino group on the C-terminal carbonyl carbon, forming a six-membered cyclic tetrahedral intermediate. bac-lac.gc.ca This intermediate then rearranges, leading to the cleavage of a water molecule and the formation of the stable DKP ring. bac-lac.gc.ca

Kinetic studies on the solid-state cyclization of various dipeptides have been performed to determine parameters such as activation energy and the reaction model. For instance, the cyclization of L-Leucyl-L-valine has been investigated using non-isothermal kinetics. rcsi.sciencessaa.ru

| Dipeptide | Activation Energy (kJ/mol) | Reaction Model | Reference |

| L-Leucyl-L-valine | 145 ± 5 | Autocatalytic model | rcsi.science |

| L-Alanyl-L-isoleucine | Not specified | Not specified | dntb.gov.ua |

| Glycylglycine | Not specified | Autocatalytic reaction | researchgate.net |

| L-Leucyl-L-leucine | Not specified | Not specified | acs.org |

Data is illustrative of kinetic studies performed on dipeptides and may vary based on experimental conditions.

The sequence of amino acid residues in the dipeptide can affect the kinetics of cyclization. dntb.gov.uadntb.gov.ua Studies comparing isoleucyl-alanine and alanyl-isoleucine have been conducted to elucidate the effect of the amino acid order on the reaction. researchgate.netdntb.gov.ua

Influence of Temperature and Crystal Packing on Peptide Cyclization

Temperature is a critical factor in initiating the solid-state cyclization of linear dipeptides. rsc.orgresearchgate.net Heating the dipeptide above a specific critical temperature provides the necessary energy to overcome the activation barrier for the reaction. rsc.orgresearchgate.net For example, the cyclization of L-phenylalanyl-L-alanine in the condensed phase is observed to be a temperature-driven process. nih.govacs.org

The crystal packing of the dipeptide molecules in the solid state also plays a significant, though not yet fully understood, role in the cyclization process. rsc.orgresearchgate.netdntb.gov.ua The arrangement of molecules in the crystal lattice influences their reactivity. Several correlations have been observed:

Hydration: A higher degree of hydration in the crystal structure tends to lower the temperature at which chemical decomposition and cyclization begin. bac-lac.gc.ca

Hydrogen Bonding: A greater number of intermolecular hydrogen bonds within the crystal lattice generally leads to higher thermal stability of the dipeptide. bac-lac.gc.ca

Side Chain Size: Dipeptides with smaller side groups often exhibit higher thermal stability. bac-lac.gc.ca

The structural features of the dipeptide crystals, including their thermophysical properties, have a direct impact on their solid-state cyclization behavior. dntb.gov.ua The relationship between the side chain structure of dipeptides and the onset temperature of their cyclization has been a subject of investigation. researchgate.netnih.gov

Role of Solvent (e.g., water) as a Mediator in Peptide Cyclization

While solid-state cyclization is characterized by the absence of a solvent, studies in solution highlight the significant role water can play as a mediator. bac-lac.gc.caresearchgate.netnih.gov The formation of cyclic dipeptides through temperature-induced cyclization of linear dipeptides in an aqueous solution can lead to a high yield of the cyclic product. nih.govacs.org Water is believed to facilitate the head-to-tail cyclization of the linear peptide. nih.govacs.org

Evidence suggests that even in what is considered the condensed or solid phase, water can act as a catalyst. researchgate.netnih.govacs.org For L-phenylalanyl-L-alanine, the irreversible cyclization mechanism is reported to be catalyzed by water and driven by temperature. nih.govacs.org In some advanced methods, pH modulation in an aqueous environment is used to control the sequential activation of the peptide's termini to promote cyclization. nih.govacs.orgrsc.org This "Native Peptide Cyclization" (NPC) strategy underscores the critical role of the aqueous environment in facilitating the reaction. acs.org

In contrast to its mediating role in solution, the removal of water is a key step in the final formation of the diketopiperazine ring during solid-state synthesis. bac-lac.gc.ca The initial presence of water of crystallization, however, can influence the onset temperature of the reaction. bac-lac.gc.ca

Advanced Analytical Methodologies for Leucyl Alanyl Glycyl Valine Characterization

Purity Assessment Techniques for Synthetic Peptides (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

The assessment of purity is a critical step following the synthesis of peptides like Leucyl-alanyl-glycyl-valine. This process identifies and quantifies any by-products or impurities, ensuring the final product meets the required standards for its intended application. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two powerful and widely used techniques for this purpose. nih.govtricliniclabs.com

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing the purity of synthetic peptides. lcms.czresearchgate.net This technique separates molecules based on their hydrophobicity. The peptide mixture is introduced into a column packed with a non-polar stationary phase (e.g., C18 silica) and eluted with a mobile phase of increasing organic solvent concentration, such as acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA). lcms.czrsc.org TFA helps to improve peak shape and resolution by protonating free silanol (B1196071) groups on the stationary phase and forming ion pairs with the peptide. lcms.cz

In the analysis of a tetrapeptide like this compound, the main peak corresponding to the target peptide should be well-resolved from any impurity peaks. The percentage purity is typically determined by integrating the area of the target peptide peak and dividing it by the total area of all peaks in the chromatogram, detected by UV absorbance, commonly at 215 nm or 280 nm. hplc.eu For tetrapeptides lacking strongly UV-absorbing residues like tryptophan or tyrosine, detection at lower wavelengths (e.g., 215 nm) where the peptide bond absorbs is necessary. hplc.eu The purity of synthesized tetrapeptides is often expected to be greater than 95%. acs.org

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography is a simpler, faster, and less expensive method for assessing peptide purity compared to HPLC. nih.gov It involves spotting the crude peptide sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase) that moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

The separation can be visualized under UV light or by using a staining reagent like ninhydrin (B49086), which reacts with the primary amine groups in the peptide to produce a colored spot. usp.org While not as quantitative as HPLC, TLC provides a rapid qualitative assessment of the number of components in a sample and can be used to monitor the progress of a synthesis or purification. nih.gov High-performance thin-layer chromatography (HPTLC) offers improved resolution and quantification capabilities over standard TLC. nih.govresearchgate.net

Table 1: Comparison of HPLC and TLC for Peptide Purity Assessment

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure. | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. |

| Resolution | High to very high. researchgate.net | Moderate. |

| Quantification | Highly quantitative, based on peak area integration. rsc.org | Semi-quantitative, based on spot size and intensity. |

| Speed | Slower, requires method development and run time. nih.gov | Faster, multiple samples can be run simultaneously. nih.gov |

| Cost | Higher initial instrument cost and solvent consumption. nih.gov | Lower cost for equipment and materials. nih.gov |

| Application | Final purity analysis, preparative purification. nih.gov | Reaction monitoring, rapid screening of fractions. nih.gov |

Quantitative Analysis of Amino Acid Composition in Peptides

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide, thereby confirming its identity and allowing for its quantification. usp.orguniv-rennes1.fr The process involves two main steps: hydrolysis of the peptide into its constituent amino acids, followed by the separation and quantification of these amino acids. univ-rennes1.fr

For a tetrapeptide like this compound, the expected molar ratio of the constituent amino acids is 1:1:1:1 for Leucine (B10760876), Alanine (B10760859), Glycine (B1666218), and Valine, respectively. The first step is to break the peptide bonds through acid hydrolysis, typically using 6 M HCl at elevated temperatures (e.g., 110°C) for a specific duration (e.g., 18-24 hours). nih.gov

Following hydrolysis, the free amino acids are separated using chromatographic techniques. Ion-exchange chromatography with post-column derivatization using ninhydrin has been a traditional and reliable method. usp.orguniv-rennes1.fr The separated amino acids react with ninhydrin to form a colored compound that is detected spectrophotometrically. usp.org More modern approaches utilize reversed-phase liquid chromatography (RP-LC) coupled with mass spectrometry (MS), often after pre-column derivatization to enhance chromatographic separation and detection sensitivity. nih.gov LC-MS/MS methods can even quantify underivatized amino acids, simplifying the workflow. nih.gov

The concentration of the original peptide can be calculated from the determined amounts of the individual amino acids. waters.com This is achieved by summing the masses of the quantified amino acids, taking into account their respective molecular weights. waters.com

A documented synthesis of this compound reported the following amino acid analysis results, which are in close agreement with the theoretical composition: Leucine 1.02, Alanine 0.99, Glycine 1.1, and Valine 1.0. prepchem.com Another synthesis reported similar results: Glycine 1.05, Alanine 1.00, Valine 1.12, and Leucine 1.05. prepchem.com These results validate the correct sequence and stoichiometry of the amino acids in the synthesized peptide.

Table 2: Example of Amino Acid Analysis Data for this compound

| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio (Example 1) prepchem.com | Experimental Molar Ratio (Example 2) prepchem.com |

|---|---|---|---|

| Leucine (Leu) | 1.0 | 1.02 | 1.05 |

| Alanine (Ala) | 1.0 | 0.99 | 1.00 |

| Glycine (Gly) | 1.0 | 1.10 | 1.05 |

| Valine (Val) | 1.0 | 1.00 | 1.12 |

Spectrophotometric Determination Methods for Peptide Concentration and Content

Spectrophotometry offers a rapid and non-destructive means to determine the concentration of peptides in solution. bu.edunih.gov The choice of method depends on the amino acid composition of the peptide.

For peptides containing aromatic amino acids such as tryptophan and tyrosine, UV absorbance at 280 nm is a common and straightforward method for quantification. nih.govnih.gov However, this compound lacks these aromatic residues, making the A280 method unsuitable. merckmillipore.com

In such cases, alternative spectrophotometric methods are employed. One widely used approach is to measure the absorbance in the far-UV region (190-220 nm), where the peptide backbone itself absorbs light. bu.edu Measuring absorbance at around 205 nm (A205) is a sensitive method for quantifying peptides that lack aromatic amino acids. bu.eduthermofisher.com The molar absorptivity at this wavelength is high, allowing for the detection of low peptide concentrations. bu.edu However, this method is sensitive to buffer components that also absorb in this region, necessitating the use of appropriate blanks. uthscsa.edu A common extinction coefficient used for peptides lacking tryptophan and tyrosine at 205 nm is 31 mL·mg⁻¹·cm⁻¹. nih.gov

Another method, known as the Waddell method, involves measuring the absorbance at two wavelengths, typically 215 nm and 225 nm. uthscsa.edu The concentration is proportional to the difference in absorbance (A215 - A225), which helps to correct for background absorbance. uthscsa.edu

Infrared (IR) spectroscopy presents another alternative. The Direct Detect® spectrometer, for instance, utilizes the absorption of the amide I band (related to the C=O stretching vibration of the peptide bond) in the mid-IR region to quantify peptides, regardless of their amino acid composition. merckmillipore.com This method is fast and requires only a small sample volume. merckmillipore.com

Table 3: Spectrophotometric Methods for Peptide Quantification

| Method | Principle | Wavelength(s) | Applicability to this compound | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A280 | Absorbance by aromatic side chains (Trp, Tyr). nih.gov | 280 nm | Not applicable. | Simple, non-destructive. | Only for peptides with aromatic residues. merckmillipore.com |

| A205 | Absorbance by the peptide backbone. bu.edu | ~205 nm | Applicable. | High sensitivity. thermofisher.com | Sensitive to buffer interference. uthscsa.edu |

| Waddell Method | Difference in absorbance of the peptide bond at two wavelengths. uthscsa.edu | 215 nm and 225 nm | Applicable. | Corrects for some background absorbance. uthscsa.edu | Requires a spectrophotometer capable of far-UV measurements. |

| Infrared (IR) Spectroscopy | Absorbance of the amide I band of the peptide bond. merckmillipore.com | Mid-IR region | Applicable. | Universal for all peptides, fast. merckmillipore.com | Requires specialized instrumentation. |

Leucyl Alanyl Glycyl Valine As a Model System in Fundamental Peptide Research

Contributions to Understanding Peptide Bond Formation and Cleavage Mechanisms

The synthesis of Leu-Ala-Gly-Val was instrumental in demonstrating the feasibility of novel peptide synthesis methodologies. Notably, it was used as a model tetrapeptide to showcase the utility of repetitive nonhydrolytic base cleavage of α-amino protective groups in solid-phase peptide synthesis (SPPS). researchgate.netnih.govlookchem.comscispace.com This approach, utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, offered a significant advantage over methods requiring repetitive acidolysis for deprotection, thereby avoiding potential side reactions and degradation of the growing peptide chain. nih.govlookchem.com

Conversely, the cleavage of the completed tetrapeptide from the resin support has also been a subject of study. In the Fmoc-based synthesis of Leu-Ala-Gly-Val, quantitative removal of the peptide from the p-benzyloxybenzyl ester polystyrene resin was achieved using trifluoroacetic acid in methylene (B1212753) chloride. nih.govlookchem.com In other approaches, anhydrous liquid hydrogen fluoride (B91410) (HF) was used to cleave the peptide from the resin. google.com The study of these cleavage reactions is crucial for optimizing the yield and purity of the final synthetic peptide.

The table below summarizes key aspects of peptide bond formation and cleavage studied using Leu-Ala-Gly-Val as a model.

| Process | Reagents/Conditions Studied | Key Findings |

| Peptide Bond Formation | Symmetrical anhydride (B1165640) procedure for coupling Fmoc-amino acids. nih.gov | Demonstrated efficient and smooth stepwise elaboration of the peptide chain. researchgate.net |

| α-Amino Group Deprotection | 50% piperidine (B6355638) in methylene chloride for Fmoc group cleavage. nih.govlookchem.com | Showcased the advantages of nonhydrolytic base cleavage over repetitive acidolysis. nih.gov |

| Peptide Cleavage from Resin | 55% trifluoroacetic acid in methylene chloride. nih.gov | Achieved quantitative removal of the Fmoc-tetrapeptide from the solid support. nih.gov |

| Peptide Cleavage from Resin | Anhydrous liquid HF. google.com | Provided a method for cleaving the peptide from a different type of resin support. google.com |

Implications for Developing Novel and Efficient Peptide Synthesis Strategies

The successful synthesis of Leu-Ala-Gly-Val has had significant implications for the development of new and more efficient peptide synthesis strategies. The pioneering work on this tetrapeptide helped to establish the solid-phase peptide synthesis (SPPS) method as a rapid and straightforward procedure. researchgate.net This method eliminated the need for the recrystallization of intermediates, a tedious and often yield-reducing step in traditional solution-phase synthesis. researchgate.net

Furthermore, the synthesis of Leu-Ala-Gly-Val has been used to optimize various parameters in SPPS, including the choice of resin support, coupling reagents, and deprotection conditions. researchgate.net For example, research has focused on developing new resin supports, such as 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene, and optimizing the conditions for C-terminal amino acid incorporation, deprotection, and acylation reactions using Leu-Ala-Gly-Val as a test case. researchgate.net

The following table highlights different synthesis strategies and their outcomes, using Leu-Ala-Gly-Val as a benchmark.

| Synthesis Strategy | Key Features | Reported Overall Yield of Leu-Ala-Gly-Val |

| Fmoc-based SPPS | Repetitive nonhydrolytic base cleavage of Fmoc group. nih.govlookchem.com | 87% nih.govlookchem.com |

| Boc-based SPPS | Repetitive acidolysis of Boc group. lookchem.com | 40% (purified) lookchem.com |

| SPPS with HF cleavage | Use of anhydrous liquid HF for final cleavage. google.com | 58.1% (purified) google.com |

Insights into Peptide Conformational Dynamics and Stability in Various Environments

While extensive research has focused on the synthesis of Leu-Ala-Gly-Val, detailed studies on its specific conformational dynamics and stability are less prevalent in the available literature. However, general principles of peptide conformation and stability can be applied to understand its likely behavior.

The conformational landscape of a peptide is determined by the rotational freedom around the single bonds of the peptide backbone (phi and psi angles) and the side chains of the constituent amino acids. Peptides in solution, particularly short and unstructured ones like Leu-Ala-Gly-Val, are not static but exist as a dynamic ensemble of interconverting conformations. pnas.orgnih.gov The preferred conformations are influenced by factors such as the amino acid sequence, solvent environment, and temperature. pnas.orgnih.gov

For instance, studies on similar short peptides have shown that they can adopt various secondary structures, including β-strands and polyproline II (PPII)-like conformations, in aqueous solution. pnas.org The presence of different amino acid residues influences these preferences. For example, valine has a high propensity to adopt an extended β-strand conformation, while leucine (B10760876) shows a comparable probability of populating both β-strand and PPII-like structures. pnas.org The conformational dynamics of peptides are crucial for their biological function and can be studied using techniques like NMR spectroscopy and molecular dynamics simulations. nih.gov

The stability of peptides is also a critical aspect, particularly their susceptibility to degradation. ijsra.net The amino acid sequence plays a significant role in the thermal stability of peptides. For example, studies on the dipeptides L-alanyl-L-valine and L-valyl-L-alanine have shown that the sequence of amino acids has a strong effect on their thermal stability and sorption properties. nih.govresearchgate.net While specific data for Leu-Ala-Gly-Val is limited, the principles derived from these studies suggest that its stability would be influenced by its specific amino acid sequence and the surrounding environment.

The table below outlines the expected conformational tendencies of the individual amino acid residues within Leu-Ala-Gly-Val based on general peptide research.

| Amino Acid Residue | Likely Conformational Preference in Aqueous Solution |

| Leucine (Leu) | Comparable probability of β-strand and PPII-like conformations. pnas.org |

| Alanine (B10760859) (Ala) | Comparable probability of β-strand and PPII-like conformations. pnas.org |

| Glycine (B1666218) (Gly) | High conformational flexibility. nih.gov |

| Valine (Val) | Predominantly extended β-strand conformation. pnas.org |

Role in Establishing Quality Control Standards for Synthetic Peptides

The synthesis of well-defined model peptides like Leu-Ala-Gly-Val is fundamental to establishing robust quality control (QC) standards for synthetic peptides. The ability to produce a peptide of known sequence and high purity allows for the development and validation of analytical methods to assess the quality of other synthetic peptides. ijsra.netpolypeptide.com

Key quality attributes for synthetic peptides include identity, purity, and content. polypeptide.com High-performance liquid chromatography (HPLC) is a universally used method for determining the purity of peptides. ijsra.netpolypeptide.com The synthesis of Leu-Ala-Gly-Val with high homogeneity has served as a benchmark to demonstrate the effectiveness of purification techniques, such as ion-exchange chromatography, in yielding a product that is homogeneous by thin-layer chromatography (TLC) in multiple solvent systems. google.com

Furthermore, the characterization of Leu-Ala-Gly-Val involves techniques that are central to peptide QC. Amino acid analysis is used to confirm the correct ratio of the constituent amino acids, and infrared (IR) spectroscopy and optical rotation measurements are employed to verify the peptide's identity and stereochemical integrity. google.com The development of methods to detect and quantify impurities, such as truncated or deletion sequences that can arise during synthesis, is also a critical aspect of QC. waters.comdlrcgroup.com The predictable synthesis of a model peptide like Leu-Ala-Gly-Val allows for the intentional or unintentional generation of such impurities, which can then be used to develop and challenge analytical methods.

Another important aspect of peptide quality is enantiomeric purity, as racemization can occur during synthesis. nih.gov While specific studies on racemization during the synthesis of Leu-Ala-Gly-Val were not found in the initial search, the development of analytical methods to assess the chiral purity of peptides is a crucial area of research where model peptides play a significant role. nih.gov

The following table summarizes the analytical techniques used to characterize Leu-Ala-Gly-Val, which are also standard methods in peptide quality control.

| Analytical Technique | Purpose in Quality Control | Application to Leu-Ala-Gly-Val |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling. ijsra.netpolypeptide.com | Used to confirm the homogeneity of the purified tetrapeptide. google.com |

| Thin-Layer Chromatography (TLC) | Purity assessment. google.com | Used to demonstrate the homogeneity of the purified tetrapeptide in several solvent systems. google.com |

| Amino Acid Analysis | Confirmation of amino acid composition and peptide content. google.compolypeptide.com | Confirmed the expected relative ratios of Gly, Ala, Val, and Leu. google.com |

| Infrared (IR) Spectroscopy | Identity confirmation. google.com | Used to verify the identity of the synthesized tetrapeptide. google.com |

| Optical Rotation | Confirmation of stereochemical integrity. google.com | The measured optical rotation agreed with literature data. google.com |

Emerging Research Avenues and Future Perspectives for Leucyl Alanyl Glycyl Valine Studies

Exploration of Non-Canonical Amino Acid Incorporation into Leucyl-alanyl-glycyl-valine Analogs

A significant area of emerging research is the replacement of standard amino acids with non-canonical amino acids (ncAAs) to create peptide analogs with novel or enhanced properties. nih.govasm.org The incorporation of ncAAs can introduce unique chemical functionalities, improve stability against enzymatic degradation, and enforce specific structural conformations. asm.org For Leu-Ala-Gly-Val, substituting the constituent amino acids with ncAAs could yield analogs with tailored characteristics. This process allows for the creation of peptides with improved physicochemical and pharmacological diversity. asm.org

Strategies for incorporating ncAAs can be achieved through various in vivo and in vitro methods. nih.govresearchgate.net In vivo approaches may involve the suppression of a stop codon by an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding tRNA, to site-selectively insert an ncAA. nih.gov Alternatively, cell-free protein synthesis (CFPS) systems offer a powerful in vitro platform for ncAA incorporation, bypassing cellular barriers and allowing direct manipulation of the reaction environment. frontiersin.org These techniques could be applied to generate a library of Leu-Ala-Gly-Val analogs, each with a unique ncAA at a specific position.

The rationale for such substitutions is to probe structure-function relationships and enhance desired attributes. For example, replacing an amino acid with a bulkier or conformationally restricted counterpart can provide insights into the steric and geometric requirements of peptide-receptor interactions.

Table 1: Potential Non-Canonical Amino Acid Substitutions in this compound and Their Predicted Effects

| Original Amino Acid | Potential ncAA Substitute | Rationale for Substitution | Predicted Effect on Peptide Properties |

|---|---|---|---|

| Leucine (B10760876) (Leu) | Cyclohexylalanine (Cha) | Increases hydrophobicity and steric bulk. | May enhance binding to hydrophobic targets. |

| Alanine (B10760859) (Ala) | 2-Aminoisobutyric acid (Aib) | Induces a helical conformation. | Increases structural rigidity and potential for improved metabolic stability. |

| Glycine (B1666218) (Gly) | Sarcosine (N-methylglycine) | Increases resistance to proteolysis and alters backbone flexibility. | May improve bioavailability and modify conformation. |

| Valine (Val) | tert-Butylglycine (Tbg) | Provides significant steric hindrance. | Useful for probing the spatial constraints of a binding pocket. |

Advanced Computational Modeling for Predicting this compound Structure-Function Relationships

Computational modeling is a critical tool for understanding the relationship between a peptide's sequence, its three-dimensional structure, and its function. mdpi.comfrontiersin.org For a flexible peptide like Leu-Ala-Gly-Val, methods such as molecular dynamics (MD) simulations can explore its conformational landscape and predict how it might interact with biological targets. mdpi.com These computational approaches are essential for bridging the gap between a peptide's primary amino acid sequence and its functional architecture. nih.gov

Recent advances in artificial intelligence (AI) and deep learning have revolutionized protein and peptide structure prediction. nih.gov Tools like AlphaFold have demonstrated high accuracy in predicting peptide structures, which is crucial as the structure dictates function. acs.orgnih.gov For Leu-Ala-Gly-Val, such tools can predict its most likely conformations, providing a starting point for more intensive computational studies like molecular docking to identify potential binding partners. mdpi.comnih.gov Furthermore, Protein Language Models (PLMs) are emerging as powerful tools that can learn from vast sequence databases to identify fundamental patterns, aiding in the prediction of peptide function and structure. mdpi.comacs.org These in silico methods allow for the rapid screening of virtual peptide libraries, guiding the rational design of new analogs with potentially enhanced or novel functions. mdpi.comfrontiersin.org

Development of Ultrasensitive Detection Methods for this compound and its Derivatives

The ability to detect and quantify small peptides at low concentrations is vital for research and potential diagnostic applications. While conventional methods are effective, there is a drive toward developing ultrasensitive techniques. researchgate.netmdpi.com Emerging methods often leverage peptides as biorecognition elements in biosensors due to their stability and selective affinity. researchgate.net

One promising approach involves peptide-based electrochemical biosensors. researchgate.netbohrium.com In such systems, a peptide sequence that interacts with a specific target can be immobilized on an electrode surface. mdpi.com Binding events can then be transduced into a measurable electrical signal. To enhance sensitivity, signal amplification strategies are often employed, such as using nanomaterials like gold nanorods or advanced biochemical techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netbohrium.com Another innovative method is the Successive Proximity Extension Amplification Reaction (SPEAR), a DNA nanotechnology-based approach that allows for the detection of minute amounts of target proteins with high sensitivity by converting a protein detection event into an amplifiable DNA signal. harvard.edu While developed for proteins, the principles could be adapted for detecting specific peptide-target interactions. These advanced methods could enable the study of Leu-Ala-Gly-Val in complex biological samples with high precision.

Interdisciplinary Research Integrating this compound Studies with Materials Science and Nanotechnology (e.g., peptide self-assembly in novel materials)

The intersection of peptide science with materials science and nanotechnology is a vibrant and rapidly expanding field. acs.orgumcgresearch.org Peptides can be programmed through their sequence to self-assemble into a wide array of well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. frontiersin.orgchemisgroup.us This "bottom-up" approach provides a powerful tool for creating novel biomaterials with applications in regenerative medicine, drug delivery, and biosensing. chemisgroup.usnih.gov

The self-assembly process is driven by a balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatics. acs.org The sequence of Leu-Ala-Gly-Val, with its mix of hydrophobic (Leu, Val) and smaller, more flexible (Ala, Gly) residues, suggests it could be a candidate for forming self-assembling structures. By conjugating bulky aromatic groups to such peptides, researchers can further drive self-assembly through π-stacking interactions, often leading to the formation of hydrogels. acs.org

This interdisciplinary approach combines chemistry, biology, physics, and engineering to design and fabricate nano-objects with specific properties and functionalities. umcgresearch.org The resulting peptide-based materials are valued for their biocompatibility and potential for functionalization. frontiersin.org For instance, self-assembling peptide scaffolds are being explored for tissue regeneration, while peptide-inorganic hybrids could offer unique electronic or catalytic properties. chemisgroup.usnih.gov Investigating the self-assembly of Leu-Ala-Gly-Val and its derivatives could therefore lead to the development of new functional materials. digitellinc.com

Q & A

Q. How to assess the peptide’s interaction with lipid bilayers using biophysical assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips and measure binding kinetics.

- Fluorescence Anisotropy : Label the peptide with FITC and monitor changes in mobility upon membrane insertion.

- Calorimetry : Use ITC to quantify binding thermodynamics (ΔH, ΔS) with varying lipid compositions .

Data Contradiction Analysis

- Synthesis Yield Variability : Discrepancies between traditional (e.g., ethyl chlorocarbonate) and modern (Fmoc) methods may arise from side reactions (e.g., racemization). Validate via chiral HPLC .

- NMR Spectral Overlaps : Conflicting assignments in crowded regions (e.g., methyl groups in valine/leucine) require higher-dimensional experiments (3D HNCA) or selective isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.